

Spectroscopic data for 3-Aminobiphenyl (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 3-Aminobiphenyl

Cat. No.: B7723418

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A comprehensive analysis of the spectroscopic properties of **3-Aminobiphenyl** is crucial for its identification, characterization, and application in research and development. This technical guide provides an in-depth overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and a workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3-Aminobiphenyl**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.55 - 7.52	m	H-2', H-6'	
7.41 - 7.37	m	H-3', H-5'	
7.31 - 7.27	m	H-4'	
7.20	t	7.8	H-5
6.95	d	7.8	H-6
6.88	s	H-2	H-4
6.69	d	7.8	
3.70	s (broad)	NH ₂	

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
146.6	C-3
142.8	C-1'
141.5	C-1
129.5	C-5
128.7	C-3', C-5'
127.2	C-2', C-6'
127.2	C-4'
117.6	C-6
114.2	C-2
113.8	C-4

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3438, 3355	Strong	N-H stretch (asymmetric and symmetric)
3031	Medium	Aromatic C-H stretch
1620	Strong	N-H bend (scissoring)
1599, 1480	Strong	Aromatic C=C stretch
1315	Strong	C-N stretch (aromatic amine)
754, 696	Strong	C-H out-of-plane bend

Sample Preparation: KBr pellet

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
169	100	[M] ⁺ (Molecular Ion)
168	80	[M-H] ⁺
141	15	[M-H-HCN] ⁺
115	20	[C ₉ H ₇] ⁺

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Approximately 10-20 mg of **3-Aminobiphenyl** was accurately weighed and dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- The solution was transferred to a 5 mm NMR tube.

2. Data Acquisition:

- ^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer.
- For ^1H NMR, 16 scans were accumulated with a relaxation delay of 1 second.
- For ^{13}C NMR, a proton-decoupled spectrum was acquired with 1024 scans and a relaxation delay of 2 seconds.

3. Data Processing:

- The raw data (Free Induction Decay - FID) was Fourier transformed.
- Phase and baseline corrections were applied to the resulting spectra.
- Chemical shifts were referenced to the TMS signal.

Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

- Approximately 1-2 mg of **3-Aminobiphenyl** was ground with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder was obtained.
- The mixture was then compressed in a pellet press under high pressure to form a thin, transparent pellet.

2. Data Acquisition:

- A background spectrum of the empty sample compartment was recorded.
- The KBr pellet was placed in the sample holder of an FTIR spectrometer.
- The spectrum was recorded over the range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .

Mass Spectrometry (MS)

1. Sample Introduction and Ionization:

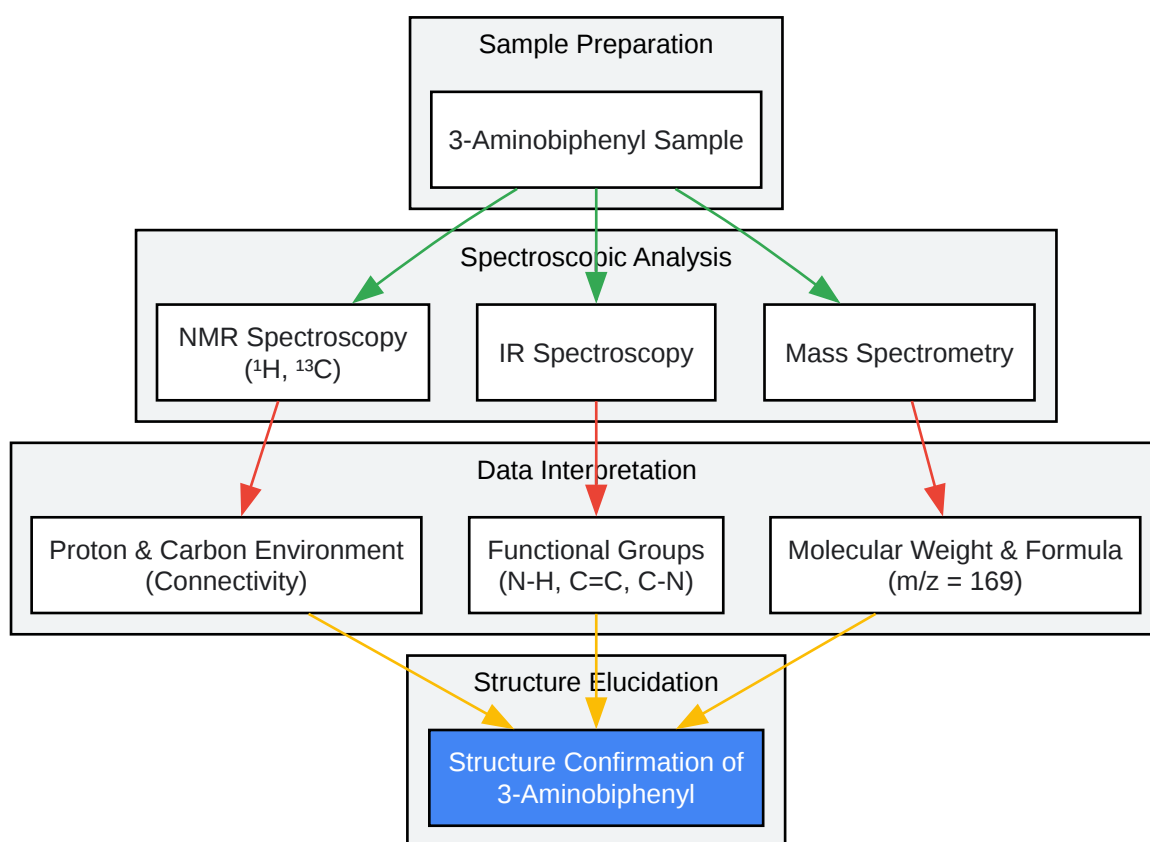
- A dilute solution of **3-Aminobiphenyl** in a volatile organic solvent (e.g., methanol or dichloromethane) was introduced into the mass spectrometer.
- The sample was ionized using electron ionization (EI) with an electron energy of 70 eV.

2. Mass Analysis and Detection:

- The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.
- The detector measured the abundance of each ion.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an organic compound such as **3-Aminobiphenyl**.



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Caption: Workflow for Spectroscopic Identification.

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